molecular formula C5H13BO2 B14748424 Pentan-2-ylboronic acid

Pentan-2-ylboronic acid

Cat. No.: B14748424
M. Wt: 115.97 g/mol
InChI Key: RGTLYZSQOQHZAT-UHFFFAOYSA-N
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Description

Pentan-2-ylboronic acid: is an organoboron compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an alkyl Grignard reagent with a borate ester. This method typically requires the use of a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions: Pentan-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pentan-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology and Medicine: Boronic acids, including this compound, have applications in medicinal chemistry. They are used in the design of enzyme inhibitors and as building blocks for drug molecules. Boronic acids can inhibit proteasomes, which are targets for cancer therapy .

Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols .

Mechanism of Action

The mechanism of action of pentan-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in boronic acids acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Comparison: Pentan-2-ylboronic acid is unique due to its specific alkyl group, which imparts different reactivity and properties compared to other boronic acids. For example, phenylboronic acid has an aromatic ring, which influences its reactivity in different ways compared to the alkyl group in this compound .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial fields.

Properties

Molecular Formula

C5H13BO2

Molecular Weight

115.97 g/mol

IUPAC Name

pentan-2-ylboronic acid

InChI

InChI=1S/C5H13BO2/c1-3-4-5(2)6(7)8/h5,7-8H,3-4H2,1-2H3

InChI Key

RGTLYZSQOQHZAT-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CCC)(O)O

Origin of Product

United States

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